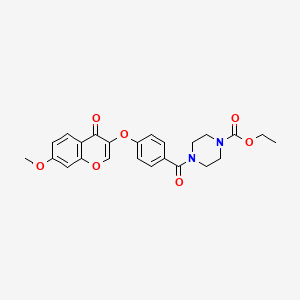

ethyl 4-(4-((7-methoxy-4-oxo-4H-chromen-3-yl)oxy)benzoyl)piperazine-1-carboxylate

Description

This compound is a piperazine derivative featuring a chromen-4-one (coumarin) core substituted with a methoxy group at position 7 and linked via an ether-oxygen bridge to a benzoyl-piperazine moiety. The ethyl carboxylate group at the piperazine nitrogen enhances solubility and modulates pharmacokinetic properties. Chromen-4-one derivatives are known for diverse biological activities, including antioxidant, antimicrobial, and enzyme inhibitory effects . Piperazine scaffolds are widely utilized in medicinal chemistry due to their conformational flexibility and ability to interact with biological targets .

Properties

IUPAC Name |

ethyl 4-[4-(7-methoxy-4-oxochromen-3-yl)oxybenzoyl]piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N2O7/c1-3-31-24(29)26-12-10-25(11-13-26)23(28)16-4-6-17(7-5-16)33-21-15-32-20-14-18(30-2)8-9-19(20)22(21)27/h4-9,14-15H,3,10-13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJYZZWZOXATPCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)C(=O)C2=CC=C(C=C2)OC3=COC4=C(C3=O)C=CC(=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N2O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(4-((7-methoxy-4-oxo-4H-chromen-3-yl)oxy)benzoyl)piperazine-1-carboxylate typically involves multiple stepsThe reaction conditions often involve the use of organic solvents such as ethanol or dimethyl sulfoxide (DMSO), and catalysts like palladium or copper salts to facilitate the coupling reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Purification steps such as recrystallization and chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-({4-[(7-methoxy-4-oxo-4H-chromen-3-yl)oxy]phenyl}carbonyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The chromen-4-one moiety can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like halogens for substitution reactions. The reactions are typically carried out under mild to moderate temperatures and may require the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potential biological activities .

Scientific Research Applications

Ethyl 4-({4-[(7-methoxy-4-oxo-4H-chromen-3-yl)oxy]phenyl}carbonyl)piperazine-1-carboxylate has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound’s chromen-4-one moiety is known for its antioxidant and anti-inflammatory properties.

Industry: The compound can be used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of ethyl 4-(4-((7-methoxy-4-oxo-4H-chromen-3-yl)oxy)benzoyl)piperazine-1-carboxylate involves its interaction with various molecular targets. The chromen-4-one moiety can inhibit enzymes involved in oxidative stress, while the piperazine ring can interact with neurotransmitter receptors. These interactions can modulate cellular pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following table summarizes key structural analogs and their differences:

Key Observations :

- Chromenone vs. Thiazolidinone: The target compound’s chromen-4-one core differs from thiazolidinone derivatives (e.g., ), which are associated with antimicrobial activity. Chromenones are more commonly linked to antioxidant and kinase inhibitory effects .

- Substituent Effects : Fluorinated groups (e.g., in ) improve metabolic stability and lipophilicity, whereas methoxy groups (as in the target compound) may enhance π-π stacking interactions with aromatic residues in enzymes .

- Linker Flexibility : The acetyl linker in vs. the ether-oxygen bridge in the target compound affects conformational freedom and binding kinetics.

Biological Activity

Ethyl 4-(4-((7-methoxy-4-oxo-4H-chromen-3-yl)oxy)benzoyl)piperazine-1-carboxylate is a synthetic organic compound belonging to the class of chromen-4-one derivatives. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article provides a detailed overview of the biological activity of this compound, summarizing research findings, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a complex structure characterized by a chromen-4-one moiety linked to a piperazine ring through an ester bond. The synthesis typically involves several steps, including etherification and methoxylation, utilizing starting materials such as 7-hydroxy-4-methylcoumarin and ethyl 4-hydroxybenzoate. The synthetic route can be summarized as follows:

- Etherification : Reaction of 7-hydroxy-4-methylcoumarin with ethyl 4-hydroxybenzoate in the presence of a base (e.g., potassium carbonate) in DMF.

- Methoxylation : Introduction of the methoxy group using methylating agents like dimethyl sulfate or methyl iodide.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound against various pathogens:

- Gram-positive Bacteria : The compound exhibited significant activity against Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentrations (MICs) ranging from 15.625 to 125 μM. The mechanism involves inhibition of protein synthesis and disruption of nucleic acid production .

- Biofilm Formation : It demonstrated moderate-to-good antibiofilm activity against methicillin-resistant Staphylococcus aureus (MRSA), with minimum biofilm inhibitory concentrations (MBICs) reported at approximately 62.216–124.432 μg/mL .

Anticancer Activity

This compound has also been investigated for its anticancer properties:

- Mechanism of Action : The compound appears to interfere with cellular processes such as DNA replication and protein synthesis in cancer cells, leading to apoptosis. Its specific molecular targets include enzymes involved in cell cycle regulation.

Summary of Biological Activities

| Activity Type | Target Organisms/Cells | MIC/MBIC Values | Mechanism of Action |

|---|---|---|---|

| Antimicrobial | S. aureus, E. faecalis | MIC: 15.625–125 μM | Inhibition of protein synthesis |

| MRSA | MBIC: 62.216–124.432 μg/mL | Disruption of biofilm formation | |

| Anticancer | Various cancer cell lines | Not specified | Interference with DNA replication |

Study on Antimicrobial Efficacy

In a recent study published in MDPI, researchers evaluated the antimicrobial efficacy of various derivatives, including this compound. The results indicated that this compound not only inhibited bacterial growth but also reduced biofilm formation significantly compared to standard antibiotics like ciprofloxacin .

Investigation into Anticancer Properties

Another study focused on the anticancer properties of chromenone derivatives, highlighting that compounds similar to this compound showed promising results in inducing apoptosis in human cancer cell lines through targeted pathways involving p53 activation and caspase cascade activation.

Q & A

Q. What are the key synthetic routes for ethyl 4-(4-((7-methoxy-4-oxo-4H-chromen-3-yl)oxy)benzoyl)piperazine-1-carboxylate, and how can reaction conditions be optimized?

The synthesis typically involves multi-step organic reactions, including:

- Coupling reactions : Formation of the benzoyl-piperazine linkage via amide bond formation using carbodiimide-based coupling agents (e.g., EDCI or DCC) under inert atmospheres .

- Chromenone functionalization : Introduction of the methoxy and oxo groups on the chromene core via nucleophilic substitution or oxidation reactions .

- Esterification : Final step involving ethyl ester formation using ethanol under acidic catalysis .

Optimization : Control reaction parameters (temperature: 0–5°C for sensitive steps; pH 7–8 for amidation) and employ purification techniques like column chromatography (silica gel, eluent: ethyl acetate/hexane) to achieve >95% purity .

Q. What analytical techniques are essential for confirming the structural integrity of this compound?

- Nuclear Magnetic Resonance (NMR) : H and C NMR to verify proton environments (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons in chromenone at δ 6.5–8.0 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H] at m/z ~493.2) and fragmentation patterns .

- X-ray Crystallography : For unambiguous 3D conformation analysis, particularly for resolving stereochemistry in the piperazine-chromenone junction .

Q. How can researchers assess the compound’s stability under varying experimental conditions?

- Thermal Stability : Thermogravimetric analysis (TGA) to determine decomposition temperatures (typically >200°C for similar piperazine derivatives) .

- pH Stability : Incubate in buffers (pH 2–12) and monitor degradation via HPLC. Chromenone esters are prone to hydrolysis under alkaline conditions (pH >10) .

- Light Sensitivity : UV-Vis spectroscopy to detect photodegradation products (λmax ~320 nm for chromenone derivatives) .

Advanced Research Questions

Q. What methodologies are recommended for elucidating its biological target interactions?

- Enzyme Assays : Screen against kinases (e.g., PI3K, MAPK) using fluorescence polarization or ADP-Glo™ assays. For example, related chromenone derivatives show IC values of 1–10 µM against tyrosine kinases .

- Cellular Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (0.1–100 µM). Note discrepancies in IC values between studies (e.g., 2.5 µM vs. 15 µM) due to assay conditions .

- Molecular Docking : Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., PARP-1) and validate with mutagenesis studies .

Q. How can researchers resolve contradictions in reported biological activity data?

- Reproducibility Checks : Standardize assay protocols (e.g., cell passage number, serum concentration in media) .

- Metabolite Interference : Perform LC-MS to identify metabolites that may inhibit or enhance activity .

- Orthogonal Assays : Cross-validate results using SPR (surface plasmon resonance) for binding affinity and transcriptomics for downstream pathway effects .

Q. What strategies are effective for structure-activity relationship (SAR) studies?

- Core Modifications : Synthesize analogs with halogen substitutions (e.g., Cl at the 4-position of benzoyl) to enhance lipophilicity and target binding .

- Piperazine Replacement : Compare activity with morpholine or thiomorpholine derivatives to assess the role of nitrogen spacing .

- Ester Hydrolysis : Test the free carboxylic acid derivative to evaluate if the ethyl ester is a prodrug .

Methodological Recommendations

- Contradiction Analysis : Use cheminformatics tools (e.g., KNIME, Schrödinger) to cluster discrepant data and identify outliers .

- Scale-Up Challenges : Transition from batch to flow chemistry for piperazine coupling to improve reproducibility in gram-scale synthesis .

- Metabolite Profiling : Employ high-resolution LC-MS/MS (Q-TOF) with collision-induced dissociation to characterize Phase I/II metabolites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.